molecular formula C19H24N2O3 B2361210 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea CAS No. 1795413-93-2

1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2361210
CAS No.: 1795413-93-2
M. Wt: 328.412
InChI Key: PJLYMQKPMVWQPE-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea is a synthetic urea derivative of interest in modern medicinal chemistry and drug discovery. The urea functionality is a privileged pharmacophore in drug design due to its ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for specific biological activity and optimizing drug properties such as potency and selectivity . Researchers utilize urea-containing compounds in a broad range of applications, including the development of potential anticancer, antibacterial, anticonvulsive, and antidiabetic agents . The specific structure of this compound, featuring a 5-hydroxy-3-phenylpentyl chain and a 3-methoxyphenyl group, is analogous to other researched ureas that are explored as building blocks for bioactive molecules . The conformational properties of N,N'-diaryl ureas allow them to act as key scaffolds in molecular design, influencing the compound's ability to interact with enzyme binding sites and cellular receptors . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-18-9-5-8-17(14-18)21-19(23)20-12-10-16(11-13-22)15-6-3-2-4-7-15/h2-9,14,16,22H,10-13H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLYMQKPMVWQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features two distinct moieties:

  • 5-Hydroxy-3-phenylpentyl group : A five-carbon chain with a phenyl substituent at position 3 and a hydroxyl group at position 5.
  • 3-Methoxyphenylurea group : A urea linkage (-NH-C(=O)-NH-) attached to a methoxy-substituted benzene ring.

The presence of polar (hydroxyl, urea) and hydrophobic (phenyl, pentyl) groups necessitates synthetic strategies that balance solubility, stability, and stereochemical control.

Key Synthetic Challenges

  • Regioselective Urea Formation : Ensuring the urea linkage forms exclusively between the 5-hydroxy-3-phenylpentylamine and 3-methoxyphenyl isocyanate.
  • Hydroxyl Group Protection : Preventing undesired side reactions involving the alcohol functionality during coupling steps.
  • Purification Complexity : Separating the product from symmetric urea byproducts and unreacted intermediates.

Synthetic Methodologies

Carbamoylation via Carbamoyl Chlorides

Reaction Scheme

This two-step approach, adapted from imidazole carbamoylation protocols, involves:

  • Synthesis of 5-Hydroxy-3-phenylpentylamine :
    • Starting from 3-phenylpent-4-en-1-ol, hydroboration-oxidation yields 5-hydroxy-3-phenylpentanol.
    • Mitsunobu reaction with phthalimide introduces the amine group, followed by hydrazine-mediated deprotection.
  • Coupling with 3-Methoxyphenylcarbamoyl Chloride :
    • 3-Methoxyaniline reacts with phosgene to generate the carbamoyl chloride.
    • Reaction with 5-hydroxy-3-phenylpentylamine in pyridine at 0–5°C affords the target urea.
Optimization Data
Parameter Value Source
Yield (Step 1) 68%
Yield (Step 2) 52%
Purity (HPLC) 95.3%
Reaction Time (Step 2) 12 hr

Advantages : High regioselectivity due to chloride's electrophilicity.
Limitations : Phosgene toxicity necessitates stringent safety protocols.

Iron-Catalyzed Dehydrogenative Coupling

Mechanistic Pathway

Adapting methodologies from base-metal catalysis:

  • Methanol Dehydrogenation : Iron-pincer complex oxidizes methanol to formaldehyde.
  • Formamide Formation : Formaldehyde reacts with 5-hydroxy-3-phenylpentylamine.
  • Isocyanate Generation : Formamide dehydrogenation produces a transient isocyanate.
  • Urea Coupling : Isocyanate reacts with 3-methoxyaniline.
Critical Reaction Parameters
  • Catalyst : Fe(PNP) (0.5 mol%)
  • Temperature : 120°C
  • Solvent : Toluene
  • Yield : 74% (isolated)

Advantages :

  • Avoids toxic phosgene.
  • H₂ as sole byproduct enables green chemistry applications.

Isocyanate-Amine Coupling

Single-Step Synthesis

This direct method, validated in urea-based drug syntheses, involves:

  • Preparation of 3-Methoxyphenyl Isocyanate :
    • 3-Methoxyaniline treated with triphosgene in dichloromethane.
  • Coupling Reaction :
    • 5-Hydroxy-3-phenylpentylamine and 3-methoxyphenyl isocyanate react in THF at room temperature.
Performance Metrics
Parameter Value Source
Reaction Time 4 hr
Yield 88%
Purity (NMR) >99%

Advantages :

  • High atom economy.
  • Amenable to scale-up.

Comparative Analysis of Synthetic Routes

Method Yield Toxicity Scalability Cost Index
Carbamoyl Chloride 52% High Moderate $$$$
Iron-Catalyzed 74% Low High $$
Isocyanate-Amine 88% Moderate High $$$

Key Findings :

  • The isocyanate-amine method offers superior yields but requires careful handling of moisture-sensitive intermediates.
  • Iron catalysis provides an eco-friendly alternative with competitive efficiency.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Mitigate exothermic risks during isocyanate formation.
  • In Situ IR Monitoring : Ensures real-time tracking of urea bond formation.

Regulatory Compliance

  • Phosgene Alternatives : Diphosgene/triphosgene reduce storage hazards.
  • Waste Management : Iron catalysts enable easier metal recovery compared to noble metals.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea exerts its effects is dependent on its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream biological effects. The hydroxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substructural Variations and Molecular Properties

The table below highlights key structural differences, molecular weights (calculated from ESI-MS data where available), and substituent effects:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Yield (%) Notable Features
1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea (Target) 5-hydroxy-3-phenylpentyl, 3-methoxyphenyl ~358.4 (estimated) N/A Hydrophilic hydroxy group; phenylpentyl enhances steric bulk
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l, ) Thiazole-piperazine, 3-methoxyphenyl 496.3 85.2 Thiazole moiety increases rigidity; piperazine enhances solubility
1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea (8h, ) Thiadiazole, triazole, difluorophenyl 508.1 N/A Antifungal activity (Fluconazole analog); thioether linkage improves stability
1-(5-tert-Butyl-1,2-oxazol-3-yl)-3-(3-methoxyphenyl)urea () Isoxazole, tert-butyl 266.1 N/A High lipophilicity; tert-butyl may hinder metabolic degradation
1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (XVIIe, ) Quinoxaline, chloro, 3-methoxyphenyl ~420.0 (estimated) N/A Anticancer potential via quinoxaline-DNA interaction
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea () Dichloro, methoxy 311.2 N/A High halogen content enhances target affinity but reduces solubility

Physicochemical and Pharmacokinetic Differences

  • Metabolic Stability : tert-Butyl substituents () resist cytochrome P450 oxidation, whereas the hydroxy group in the target compound may undergo glucuronidation, shortening half-life .
  • Synthetic Accessibility : Yields for thiazole-piperazine derivatives () exceed 85%, suggesting efficient synthesis. The target compound’s pentyl chain may complicate purification due to increased conformational flexibility .

Biological Activity

1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the compound’s biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to a phenylpentyl chain and a methoxyphenyl moiety. Its unique structure contributes to its biological activity by allowing interactions with various biological targets.

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). FGFR1 is implicated in the progression of metastatic triple-negative breast cancer (TNBC), making this compound a candidate for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTarget/Pathway
Anti-CancerInhibition of FGFR1Metastatic TNBC
Enzyme InhibitionInteraction with specific enzymesVarious pathways
Potential AntimicrobialModulation of bacterial resistance mechanismsStaphylococcus aureus PBP4

2. Enzyme Inhibition

The compound's mechanism of action involves binding to specific enzymes, altering their activity and leading to downstream biological effects. The hydroxy and methoxy groups are crucial for enhancing binding affinity and specificity, which can modulate enzymatic pathways involved in disease processes.

Case Study 1: Anti-Cancer Efficacy

In a recent study, this compound was tested in vitro against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in TNBC cells, with IC50 values indicating potent anti-cancer activity. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results revealed that the compound effectively inhibited PBP4, a critical enzyme for MRSA's cell wall synthesis, suggesting its potential as an antimicrobial agent capable of combating antibiotic resistance .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The hydroxy and methoxy groups enhance the compound's ability to bind to target enzymes and receptors.
  • Signal Transduction Modulation : By inhibiting key signaling pathways involved in cell proliferation and survival, the compound can effectively reduce tumor growth and enhance apoptosis in cancer cells .

Q & A

Q. What are the key synthetic routes for 1-(5-Hydroxy-3-phenylpentyl)-3-(3-methoxyphenyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Formation of the pentyl backbone : Alkylation or condensation reactions to introduce the 5-hydroxy-3-phenylpentyl moiety.
  • Urea linkage : Coupling the pentyl intermediate with 3-methoxyphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the urea linkage and substituent positions (e.g., methoxy group at 3-position).
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemical confirmation, if crystalline derivatives are obtainable .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts.
  • Cellular models : Evaluate cytotoxicity (MTT assay) and receptor modulation (e.g., GPCRs via cAMP assays) at 1–100 µM concentrations .

Q. What physicochemical properties influence its solubility and stability?

  • LogP : Estimated at ~3.5 (hydrophobic due to phenyl groups), requiring DMSO or PEG-400 for stock solutions.
  • pH stability : Susceptible to hydrolysis in acidic/basic conditions; monitor via HPLC at varying pH (2–10) over 24 hours .

Q. Which reaction conditions are critical for modifying its chemical structure?

  • Oxidation/Reduction : Use KMnO₄ (oxidation of alcohols) or NaBH₄ (reduction of ketones) to modify functional groups .
  • Protecting groups : Temporary protection of the hydroxyl group (e.g., TBSCl) during urea formation to prevent side reactions .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up research applications?

  • Continuous flow reactors : Optimize residence time and temperature for intermediate steps to reduce degradation .
  • Catalytic systems : Screen Pd/C or organocatalysts for selective coupling reactions (e.g., Buchwald-Hartwig amination) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with strict controls (e.g., same cell line passage number, serum-free conditions).
  • Off-target profiling : Use proteome-wide affinity pulldowns or thermal shift assays to identify non-specific binding .

Q. What computational tools are effective for predicting its binding modes?

  • Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess binding stability and hydration effects .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Substituent scanning : Synthesize analogs with halogens (Cl, F) or methyl groups at the phenyl ring’s para/meta positions.
  • Free-energy perturbation (FEP) : Calculate relative binding affinities computationally to prioritize synthetic targets .

Q. What methodologies validate its mechanism of action in complex biological systems?

  • SPR biosensing : Measure real-time binding kinetics (ka/kd) to purified receptors .
  • CRISPR knockouts : Validate target engagement in gene-edited cell lines (e.g., KO of putative kinase targets) .

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